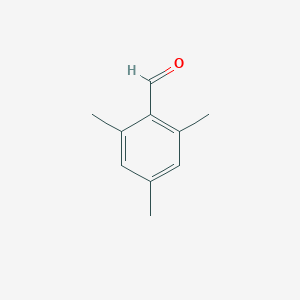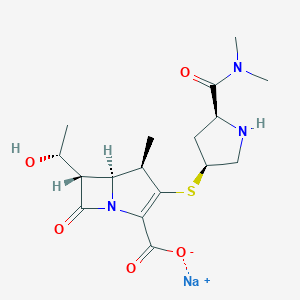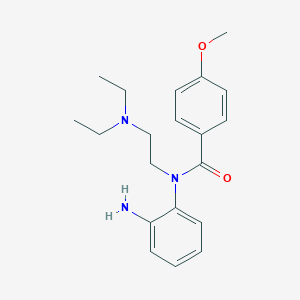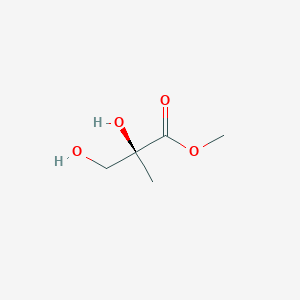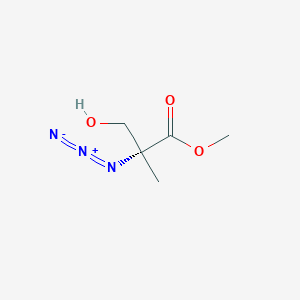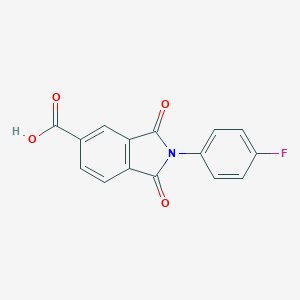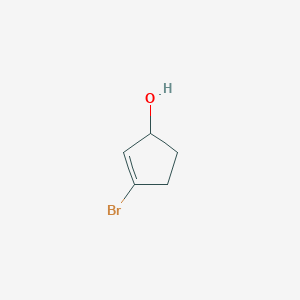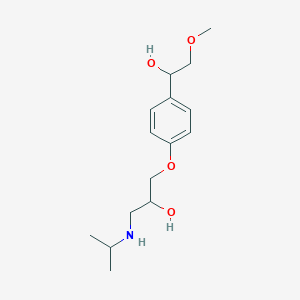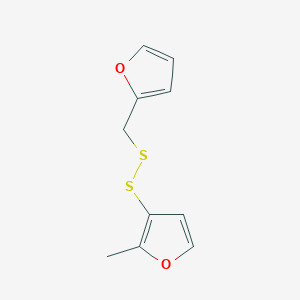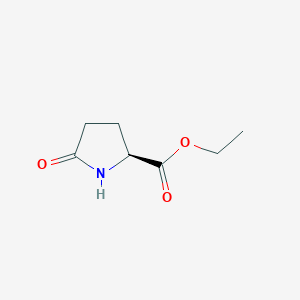![molecular formula C8H15N B022208 8-Methyl-1-azabicyclo[4.2.0]octane CAS No. 108011-01-4](/img/structure/B22208.png)
8-Methyl-1-azabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1-azabicyclo[4.2.0]octane, also known as tropane or tropine, is a bicyclic organic compound with a nitrogen atom in its structure. It is a precursor to several important alkaloids, including cocaine and atropine. Tropane has been the subject of scientific research due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 8-Methyl-1-azabicyclo[4.2.0]octane is complex and not fully understood. It is believed to interact with several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. Tropane is also known to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemische Und Physiologische Effekte
Tropane has several biochemical and physiological effects on the body. It is known to increase heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. However, these effects can also lead to addiction and abuse.
Vorteile Und Einschränkungen Für Laborexperimente
Tropane has several advantages and limitations for lab experiments. It is a precursor to several important alkaloids, making it a valuable starting material for drug synthesis. However, 8-Methyl-1-azabicyclo[4.2.0]octane is also a controlled substance, making it difficult to obtain for research purposes. Additionally, 8-Methyl-1-azabicyclo[4.2.0]octane has several potential health risks, including addiction and overdose.
Zukünftige Richtungen
There are several future directions for research involving 8-Methyl-1-azabicyclo[4.2.0]octane. One area of interest is the development of new drugs based on 8-Methyl-1-azabicyclo[4.2.0]octane, such as novel local anesthetics or treatments for addiction. Another area of interest is the development of new synthesis methods for 8-Methyl-1-azabicyclo[4.2.0]octane, which could improve its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-1-azabicyclo[4.2.0]octane and its effects on the body.
Synthesemethoden
The synthesis of 8-Methyl-1-azabicyclo[4.2.0]octane can be achieved through several methods, including the classical Robinson tropinone synthesis, which involves the condensation of cyclohexanone with acetonedicarboxylate, followed by a series of chemical reactions. Another method involves the reduction of tropinone using sodium borohydride. Tropane can also be synthesized from natural sources, such as the leaves of the coca plant.
Wissenschaftliche Forschungsanwendungen
Tropane has been studied extensively for its potential applications in the pharmaceutical industry. It is a precursor to several important alkaloids, including cocaine and atropine. Cocaine is a powerful stimulant that is used medically as a local anesthetic. Atropine is used to treat a variety of medical conditions, including bradycardia, asthma, and irritable bowel syndrome.
Eigenschaften
CAS-Nummer |
108011-01-4 |
|---|---|
Produktname |
8-Methyl-1-azabicyclo[4.2.0]octane |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
8-methyl-1-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C8H15N/c1-7-6-8-4-2-3-5-9(7)8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
OKQFVISZKNCXKE-UHFFFAOYSA-N |
SMILES |
CC1CC2N1CCCC2 |
Kanonische SMILES |
CC1CC2N1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




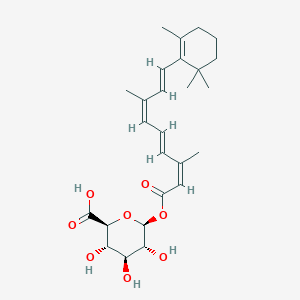
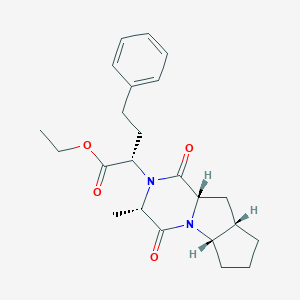
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
